molecular formula C11H22O5Si B14427898 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane CAS No. 83890-24-8

2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane

Katalognummer: B14427898
CAS-Nummer: 83890-24-8
Molekulargewicht: 262.37 g/mol
InChI-Schlüssel: YXPLVLLJQLMERC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a unique organosilicon compound It is characterized by its cyclic structure containing multiple oxygen atoms and a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of vinylsilane with a polyether compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various substituted silacyclotetradecane derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The multiple oxygen atoms in the ring structure contribute to its solubility and reactivity in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is unique due to its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

83890-24-8

Molekularformel

C11H22O5Si

Molekulargewicht

262.37 g/mol

IUPAC-Name

2-ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane

InChI

InChI=1S/C11H22O5Si/c1-3-17(2)15-10-8-13-6-4-12-5-7-14-9-11-16-17/h3H,1,4-11H2,2H3

InChI-Schlüssel

YXPLVLLJQLMERC-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(OCCOCCOCCOCCO1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.